molecular formula C14H19NO3 B13648572 benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate

benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate

Katalognummer: B13648572
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: ZSQLPBQNFGCIED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclopropyl ring, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with a suitable amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the cyclopropyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

benzyl N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C14H19NO3/c16-9-8-14(6-7-14)11-15-13(17)18-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17)

InChI-Schlüssel

ZSQLPBQNFGCIED-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CCO)CNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.